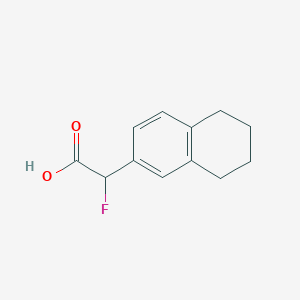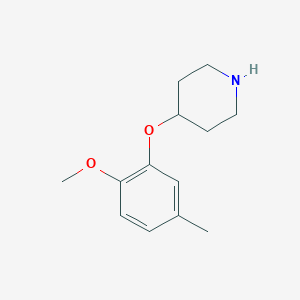
4-(2-Methoxy-5-methylphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxy-5-methylphenoxy)piperidine is an organic compound with the molecular formula C13H19NO2 It is characterized by a piperidine ring substituted with a 2-methoxy-5-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylphenoxy)piperidine typically involves the reaction of 2-methoxy-5-methylphenol with piperidine under specific conditions. One common method includes:
Starting Materials: 2-Methoxy-5-methylphenol and piperidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 2-methoxy-5-methylphenol is reacted with piperidine in DMF at elevated temperatures (around 100-120°C) for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxy-5-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperidine ring or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 2-methoxy-5-methylbenzoic acid.
Reduction: Formation of 4-(2-methoxy-5-methylphenyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(2-Methoxy-5-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4-(2-Methoxy-5-methylphenoxy)piperidine exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methoxyphenoxy)piperidine: Lacks the methyl group on the aromatic ring.
4-(2-Methylphenoxy)piperidine: Lacks the methoxy group on the aromatic ring.
4-(2-Hydroxy-5-methylphenoxy)piperidine: Has a hydroxyl group instead of a methoxy group.
Uniqueness
4-(2-Methoxy-5-methylphenoxy)piperidine is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to similar compounds.
Propiedades
Número CAS |
902837-13-2 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
4-(2-methoxy-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-10-3-4-12(15-2)13(9-10)16-11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 |
Clave InChI |
WPUJDGCACOBYRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)OC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


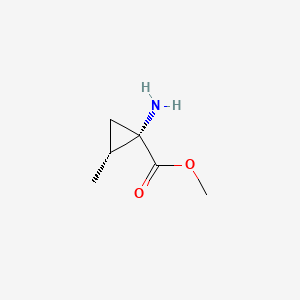

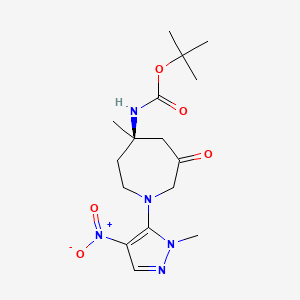
![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)

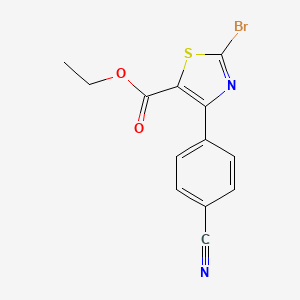
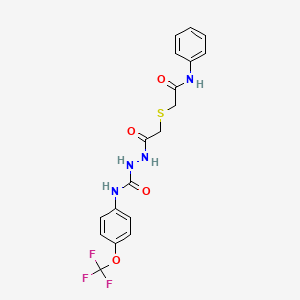
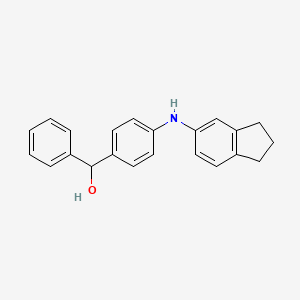
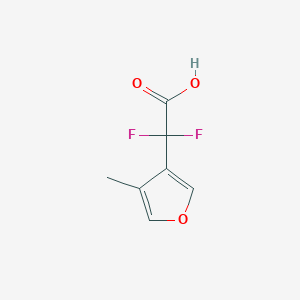
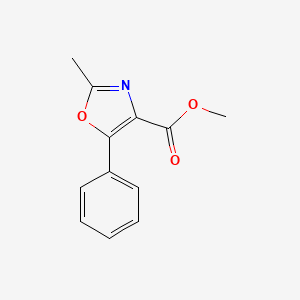
![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)


